4-Bromovaleronitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromovaleronitrile often involves halogenation and nitrile formation reactions. For example, the synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the application of halodeboronation of aryl boronic acids, showcasing the generality of this transformation for synthesizing brominated and chlorinated aryl nitriles (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromovaleronitrile, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, reveals intricate details through X-ray crystallography, indicating stabilization by various intramolecular and intermolecular interactions (Arunagiri et al., 2018).
Chemical Reactions and Properties
Research on 4-bromoaniline and its derivatives provides insights into the electrochemical oxidation processes, elucidating potential reaction mechanisms and product formations that could be relevant for understanding the chemical behavior of 4-Bromovaleronitrile (Kádár et al., 2001).
Physical Properties Analysis
Spectroscopic investigations, such as those conducted on 4-Bromo-3-methylbenzonitrile, provide essential information on electronic structure, vibrational properties, and other physical characteristics through methods like Density Functional Theory (DFT) (Shajikumar & Raman, 2018).
Chemical Properties Analysis
The chemical properties of brominated compounds can be inferred from studies on their reactivity and interaction patterns. For instance, research on 4'-Bromobiphenyl-4-carboxylic acid highlights methodologies for synthesizing brominated organic molecules, which are crucial for developing materials with specific functionalities (Zhu Yan-lon, 2015).
Scientific Research Applications
Electrochemical Oxidation : The electrochemical oxidation of halogenated anilines, including 4-bromoaniline, has been studied in acetonitrile solution, providing insights into the oxidation mechanisms and product identification (Kádár, Nagy, Karancsi, & Farsang, 2001).
Complexation Chemistry : The regioselective complexation of a non-symmetric 5-bromovaleronitrile axle by a non-symmetric pillar[5]arene was described, forming an oriented interpenetrated complex (Shu, Chen, Hou, Meng, Zheng, & Li, 2014).
Toxicology : Studies on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, showed its wide use in cereal production and its impact on human health, highlighting the need for understanding its persistence in the body (Semchuk, Mcduffie, Senthilselvan, Cessna, & Irvine, 2004).
Herbicide Resistance : Transgenic plants expressing a bacterial detoxification gene for bromoxynil showed resistance to high levels of this herbicide, indicating a method for herbicide resistance in agriculture (Stalker, Mcbride, & Malyj, 1988).
Spectroscopic Analysis : Spectroscopic studies of 4-Bromo-3-methylbenzonitrile, a compound similar to 4-Bromovaleronitrile, were conducted to understand its electronic structure, vibrational properties, and thermodynamic properties (Shajikumar & Raman, 2018).
Organic Photovoltaics : 4-bromoanisole, a compound in the same family as 4-Bromovaleronitrile, was used as a processing additive in organic photovoltaic devices, indicating its potential in electronic applications (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Biotransformation under Various Conditions : The anaerobic biodegradability of bromoxynil and its transformation product, 3,5‐dibromo‐4‐hydroxybenzoate, were studied under different conditions, providing insights into environmental remediation techniques (Knight, Berman, & Häggblom, 2003).
Synthesis of Biological Compounds : Bromo-4-isobutyloxyphenyl carbothioamide, synthesized from 4-hydroxybenzonitrile, a compound related to 4-Bromovaleronitrile, is important in synthesizing biologically active compounds like febuxostat (Wang, Guo, Wang, Zhu, & Xu, 2016).
Future Directions
properties
IUPAC Name |
4-bromopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHUIWDKAUWPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884754 | |
Record name | Pentanenitrile, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopentanenitrile | |
CAS RN |
14470-12-3 | |
Record name | 4-Bromopentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14470-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanenitrile, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanenitrile, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromovaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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